N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Its unique structure, featuring a chlorophenyl group and a cyclopropyl moiety, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves a multi-step process:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often begins with the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals, leveraging its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Known for its antibacterial activity.
5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Exhibits strong antibacterial properties against gram-positive and gram-negative bacteria.
2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol: Shows potent antifungal activity.
Uniqueness
N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of a chlorophenyl group and a cyclopropyl moiety, which may contribute to its enhanced biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C16H13ClN4O |
---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H13ClN4O/c17-11-3-5-12(6-4-11)19-16(22)13-9-15-18-8-7-14(10-1-2-10)21(15)20-13/h3-10H,1-2H2,(H,19,22) |
InChI Key |
BCZXIJOXGPVFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=NC3=CC(=NN23)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.